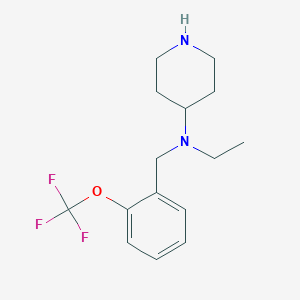
N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with an ethyl group and a benzyl group containing a trifluoromethoxy substituent. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyl Group: The benzyl group containing the trifluoromethoxy substituent can be introduced via a nucleophilic substitution reaction.
Ethylation: The final step involves the ethylation of the nitrogen atom on the piperidine ring using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties imparted by the trifluoromethoxy group.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine
- N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine
- N-Ethyl-N-(2-(methoxy)benzyl)piperidin-4-amine
Uniqueness
N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H21F3N2O |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
N-ethyl-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C15H21F3N2O/c1-2-20(13-7-9-19-10-8-13)11-12-5-3-4-6-14(12)21-15(16,17)18/h3-6,13,19H,2,7-11H2,1H3 |
InChI Key |
OZHXSMYBGZMZPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1OC(F)(F)F)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















